molecular formula C8H10ClN B3024738 2-Chloro-4-isopropylpyridine CAS No. 959020-16-7

2-Chloro-4-isopropylpyridine

Cat. No. B3024738
CAS RN: 959020-16-7
M. Wt: 155.62 g/mol
InChI Key: VCQGGRUPKXCGJN-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN . It is used as a building block for the synthesis of various compounds having therapeutic properties .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-isopropylpyridine is 155.62 g/mol . The InChI code is InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 . The Canonical SMILES is CC(C)C1=CC(=NC=C1)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-isopropylpyridine is 155.62 g/mol . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 12.9 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 155.0501770 g/mol . The compound has a complexity of 103 .

Scientific Research Applications

Macrocycles Synthesis

Perfluoro-4-isopropylpyridine, a compound closely related to 2-Chloro-4-isopropylpyridine, has been utilized in synthesizing a variety of macrocyclic systems incorporating pyridine sub-units. These macrocycles have shown the potential to complex with cations and anions, which can be useful in various applications such as catalysis and material science. The characterization of these macrocycles was achieved using X-ray crystallography and electrospray mass spectrometry (Chambers et al., 2003).

Metallation and Functionalization

2-Isopropylpyridine, closely related to 2-Chloro-4-isopropylpyridine, has been successfully metallated using potassium diisopropylamide (KDA). This process allows for subsequent functionalization with a variety of electrophiles, which is significant in organic synthesis for creating diverse chemical structures. The study demonstrates good to excellent yields, highlighting the compound's potential in synthetic chemistry (Pasquinet et al., 1998).

Synthesis of Polyhalogenated Compounds

Perfluoro-(4-isopropylpyridine), a variant of 2-Chloro-4-isopropylpyridine, has been used to create a range of mono-, di-, and tri-substituted derivatives. These compounds have applications in various fields, including pharmaceuticals and material science. The reactions with different nucleophiles were studied, and the products' yields and regiochemistry varied based on reaction conditions. Additionally, barriers to rotation for the perfluoro-isopropyl group in these systems were measured, which is crucial for understanding their chemical behavior (Chambers et al., 2001).

Pyridine-Based Derivatives and Synthons

2-Chloro-5-bromopyridine, a compound similar to 2-Chloro-4-isopropylpyridine, has been used as a scaffold for the synthesis of pyridine-based derivatives. This process involves immobilizing the compound on polystyrene and reacting it with various organometallic reagents, providing a new pathway to synthesize diverse synthons and chromophores, which are essential in pharmaceutical and material sciences (Pierrat et al., 2005).

Safety and Hazards

The safety data sheet for 2-Chloro-4-isopropylpyridine indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-4-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQGGRUPKXCGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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